molecular formula C24H18FN3O2S B10963069 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10963069
M. Wt: 431.5 g/mol
InChI Key: OXUCCEUBUZOZPA-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a benzothiazolyl group, and an isoxazolecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H18FN3O2S

Molecular Weight

431.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C24H18FN3O2S/c1-14-2-11-19-22(12-14)31-24(27-19)16-5-9-18(10-6-16)26-23(29)21-13-20(28-30-21)15-3-7-17(25)8-4-15/h2-12,21H,13H2,1H3,(H,26,29)

InChI Key

OXUCCEUBUZOZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole ring, followed by the introduction of the fluorophenyl and benzothiazolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated precursors, and amide coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and benzothiazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound shows potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • 3-(4-BROMOPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • 3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable candidate for further research and development.

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